molecular formula C18H35NaO3 B077029 Sodium 12-hydroxyoctadecanoate CAS No. 13329-67-4

Sodium 12-hydroxyoctadecanoate

Cat. No.: B077029
CAS No.: 13329-67-4
M. Wt: 322.5 g/mol
InChI Key: NTVDGBKMGBRCKB-UHFFFAOYSA-M
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Description

Sodium 12-hydroxyoctadecanoate, also known as sodium 12-hydroxystearate, is a chemical compound with the molecular formula C18H35NaO3. It is a white, odorless solid that is soluble in water and forms a basic solution. This compound is commonly used as a surfactant, emulsifying agent, and lubricant due to its excellent cleansing, dispersing, emulsifying, solubilizing, and lubricating properties .

Scientific Research Applications

Sodium 12-hydroxyoctadecanoate has a wide range of applications in scientific research, including:

Safety and Hazards

Sodium 12-hydroxyoctadecanoate is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion are CO and CO2 . Contact with strong oxidants can cause it to burn .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 12-hydroxyoctadecanoate is typically synthesized through the reaction of 12-hydroxystearic acid with sodium hydroxide. The reaction proceeds as follows:

C18H36O3+NaOHC18H35NaO3+H2O\text{C18H36O3} + \text{NaOH} \rightarrow \text{C18H35NaO3} + \text{H2O} C18H36O3+NaOH→C18H35NaO3+H2O

This reaction involves the neutralization of the carboxylic acid group of 12-hydroxystearic acid by sodium hydroxide, resulting in the formation of the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 12-hydroxystearic acid with sodium hydroxide under controlled conditions. The reaction mixture is typically heated to facilitate the reaction and ensure complete conversion of the acid to its sodium salt. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 12-hydroxyoctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 12-hydroxyoctadecanoate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions and dispersions. This property is particularly useful in applications where the mixing of hydrophobic and hydrophilic substances is required. Additionally, its lubricating properties help reduce friction between surfaces, making it valuable in industrial applications .

Comparison with Similar Compounds

Uniqueness: Sodium 12-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group at the 12th carbon position. This hydroxyl group imparts additional reactivity and enhances its emulsifying and lubricating properties compared to other similar compounds .

Properties

IUPAC Name

sodium;12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVDGBKMGBRCKB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884592
Record name Octadecanoic acid, 12-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-67-4
Record name Sodium hydroxystearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 12-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, 12-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 12-hydroxyoctadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM HYDROXYSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MQN4869V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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